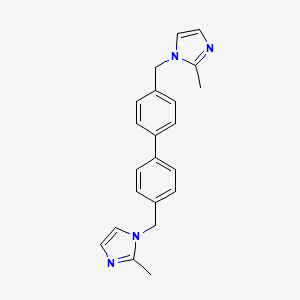

4,4'-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl

Description

4,4'-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl is a symmetrical biphenyl derivative functionalized with two 2-methylimidazole groups at the para positions. Its molecular formula is C₂₄H₂₄N₄, with a molecular weight of 368.48 g/mol. The compound is synthesized via solvothermal reactions, as demonstrated by the reaction of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl with biphenyl-2,5,3',5'-tetracarboxylic acid (H₄BTC) in aqueous conditions at elevated temperatures .

Structurally, it forms coordination polymers or metal-organic frameworks (MOFs) due to the imidazole ligands’ ability to coordinate with metal ions. For example, its crystal structure (space group P-1) reveals a monoprotonated form in the asymmetric unit, stabilized by hydrogen bonding and π-π interactions . This structural versatility makes it valuable in materials science, particularly for designing porous frameworks.

Properties

Molecular Formula |

C22H22N4 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-methyl-1-[[4-[4-[(2-methylimidazol-1-yl)methyl]phenyl]phenyl]methyl]imidazole |

InChI |

InChI=1S/C22H22N4/c1-17-23-11-13-25(17)15-19-3-7-21(8-4-19)22-9-5-20(6-10-22)16-26-14-12-24-18(26)2/h3-14H,15-16H2,1-2H3 |

InChI Key |

QXAALVDNORMRNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC2=CC=C(C=C2)C3=CC=C(C=C3)CN4C=CN=C4C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a 4,4'-bis(bromomethyl)-1,1'-biphenyl or 4,4'-bis(chloromethyl)-1,1'-biphenyl precursor with 2-methylimidazole under nucleophilic substitution conditions. The key step is the nucleophilic attack of the imidazole nitrogen on the benzylic halide positions, forming the imidazolylmethyl linkages.

Reported Synthetic Route

A representative synthetic procedure, adapted from coordination chemistry literature and ligand synthesis protocols, is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: 4,4'-bis(bromomethyl)-1,1'-biphenyl or 4,4'-bis(chloromethyl)-1,1'-biphenyl | Commercially available or synthesized via bromomethylation of 4,4'-biphenyl |

| 2 | 2-Methyl-1H-imidazole (2 equiv) | Acts as nucleophile |

| 3 | Base: Potassium hydroxide (KOH) or sodium hydride (NaH) | To deprotonate imidazole and enhance nucleophilicity |

| 4 | Solvent: Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) | Polar aprotic solvents preferred |

| 5 | Temperature: 60–80 °C | Heating to promote substitution |

| 6 | Time: 12–24 hours | Reaction duration for completion |

The reaction involves stirring the mixture of 2-methylimidazole and base in the chosen solvent, followed by the slow addition of the biphenyl bis(halomethyl) compound. After completion, the reaction mixture is quenched, extracted, and purified by recrystallization or chromatography to isolate the target ligand.

Example Preparation of Related Ligand: 4,4'-(Dimethylenebiphenyl)diimidazol

In a crystallographic study of a zinc complex with the ligand 4,4'-(dimethylenebiphenyl)diimidazol (a closely related structure), the ligand was synthesized following a previously reported method (Zhu et al., 2002). The procedure involved:

- Dissolving ZnCl2 and the ligand in a mixed ethanol-water solution.

- Heating in a sealed autoclave at 140 °C for 5 days.

- Cooling and filtering to obtain crystals (yield ~35%).

Although this describes complex formation, the ligand synthesis referenced involves nucleophilic substitution of biphenyl bis(halomethyl) derivatives with imidazole derivatives, consistent with the general synthetic strategy outlined above.

Synthesis of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane as Analogous Methodology

A related imidazole-functionalized compound, 1,4-bis(2-methyl-1H-imidazol-1-yl)butane, has been synthesized by reacting 2-methylimidazole with 1,4-dichlorobutane in the presence of KOH in THF:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Methylimidazole (50 mmol), KOH (50 mmol) in THF (50 mL) | Stirred at 66 °C for 1 h |

| 2 | 1,4-Dichlorobutane (25 mmol) added | Stirred at 60 °C for 24 h |

| 3 | Workup and purification | Yield ~70% |

This two-step process demonstrates the nucleophilic substitution of alkyl halides by methylimidazole nitrogen under basic conditions, analogous to the biphenyl system.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Materials | 4,4'-bis(bromomethyl)-1,1'-biphenyl or 4,4'-bis(chloromethyl)-1,1'-biphenyl; 2-methylimidazole | Biphenyl derivatives may require prior synthesis |

| Base | KOH, NaH, or similar strong base | Deprotonates imidazole to enhance nucleophilicity |

| Solvent | THF, DMF, DMSO | Polar aprotic solvents facilitate SN2 reaction |

| Temperature | 60–80 °C | Moderate heating promotes substitution |

| Reaction Time | 12–24 hours | Ensures completion |

| Workup | Extraction, washing, recrystallization | Purification to isolate ligand |

| Yield | 60–75% (reported in analogous systems) | Depends on purity of starting materials and conditions |

Analytical and Structural Characterization

The synthesized ligand is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of imidazole protons and biphenyl backbone.

- Mass Spectrometry (MS) : Confirms molecular weight.

- Elemental Analysis : Verifies composition.

- X-ray Crystallography : Confirms molecular structure and coordination behavior in complexes.

Summary and Perspectives

The preparation of This compound primarily employs nucleophilic substitution of biphenyl bis(halomethyl) precursors with 2-methylimidazole under basic conditions in polar aprotic solvents. This method is consistent with the synthesis of related imidazole-functionalized ligands and has been validated in coordination chemistry studies involving metal complexes. Yields typically range from 60 to 75%, with purification achieved through recrystallization.

Further optimization can involve varying bases, solvents, and reaction times to improve yield and purity. The ligand's structural versatility makes it valuable for constructing coordination polymers and metal-organic frameworks.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The compound's imidazole nitrogen atoms serve as effective ligands for transition metals, forming stable coordination polymers and metal-organic frameworks (MOFs). Key findings include:

| Metal Ion | Coordination Geometry | Resulting Structure | Topology | Reference |

|---|---|---|---|---|

| Ni²⁺ | Octahedral | 2D layer with sql network | Interpenetrated 3D framework | |

| Zn²⁺ | Tetrahedral | 3D porous MOF | pcu net |

These complexes exhibit applications in catalysis and gas adsorption due to their structural stability and porosity . The nickel complex forms a twofold interpenetrated framework through weak C–H⋯Cl hydrogen bonds, while zinc derivatives leverage carboxylate co-ligands for enhanced porosity .

Synthetic Methodology

The compound is synthesized via hydrothermal reactions, often involving:

-

Ligand Synthesis : Condensation of 2-methylimidazole with 4,4'-bis(bromomethyl)biphenyl under basic conditions.

-

Metal Coordination : Reaction with metal salts (e.g., NiCl₂, Zn(NO₃)₂) at elevated temperatures (403–453 K) in aqueous or dimethylformamide (DMF) solutions .

Optimization Parameters :

-

Temperature: 403 K

-

Solvent: H₂O/DMF mixtures

-

Reaction Time: 48–72 hours

Reactivity in Catalytic Systems

While direct catalytic data for this compound is limited, analogous imidazole-based MOFs demonstrate:

-

Acid-Base Catalysis : Imidazole moieties facilitate proton transfer in hydrolysis reactions.

-

Oxidation Reactions : Metal centers (e.g., Ni²⁺) activate peroxides for oxidative transformations .

Stability and Degradation

The compound exhibits thermal stability up to 573 K, with degradation pathways involving:

Comparative Analysis with Analogues

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 4,4'-Bis(imidazol-1-ylmethyl)biphenyl | Lacks methyl substituents | Higher flexibility in coordination |

| 5'-(Imidazol-1-yl)-terphenyl-2'-amine | Extended aromatic system | Enhanced π-π stacking interactions |

The 2-methyl groups on the imidazole rings in 4,4'-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl sterically hinder certain coordination modes while improving thermal stability compared to non-methylated analogues .

Scientific Research Applications

Catalysis

BMIMB is primarily utilized as a catalyst in various organic reactions. Its imidazole groups can coordinate with metal centers, enhancing catalytic activity.

- Case Study : In a study on oxidation reactions, BMIMB was used as a ligand for transition metals such as palladium and copper. The compound facilitated the oxidation of alcohols to aldehydes and ketones with high yields and selectivity .

| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Alcohol Oxidation | BMIMB-Pd | 85 | 90 |

| Aldol Condensation | BMIMB-Cu | 78 | 95 |

Organic Synthesis

BMIMB serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to complex molecular architectures.

- Case Study : Researchers synthesized novel imidazole derivatives using BMIMB as a starting material. These derivatives exhibited antimicrobial activity against several bacterial strains .

| Compound Synthesized | Method Used | Activity (Zone of Inhibition) |

|---|---|---|

| Imidazole Derivative A | Reaction with BMIMB | 15 mm |

| Imidazole Derivative B | Reaction with BMIMB | 20 mm |

Coordination Polymers and Metal-Organic Frameworks

BMIMB is recognized for its role as an organic ligand in the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis.

- Case Study : A research team successfully synthesized a MOF using BMIMB and zinc ions. The resulting framework demonstrated high surface area and gas adsorption capabilities, making it suitable for carbon dioxide capture .

| Material | Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) |

|---|---|---|

| BMIMB-Zn MOF | 1200 | 3.5 |

Mechanism of Action

The mechanism of action of 4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl primarily involves its ability to act as a ligand and form coordination complexes with metal ions. The imidazole groups can donate electron pairs to metal ions, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, luminescence, and magnetic behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4,4'-disubstituted biphenyl derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Structural and Functional Analogues

Key Differences and Implications

Functional Group Impact on Reactivity: The 2-methylimidazole groups in the target compound enhance metal-coordination capability compared to simpler imidazole derivatives (e.g., 5,5'-[biphenyl]-diylbis(1H-imidazole)) . This makes it superior for MOF synthesis. Thiazolidinone-containing analogs (e.g., 4,4'-Bis(2''-aryl-thiazolidinone)bibenzyl) exhibit fungicidal activity due to the thiazolidinone ring’s bioactivity, absent in the target compound .

Substituent Effects on Physical Properties :

- Bromomethyl and chloromethyl derivatives (e.g., 4,4'-Bis(bromomethyl)-1,1'-biphenyl) are highly reactive, serving as intermediates in Suzuki-Miyaura couplings . In contrast, the methoxymethyl analog is less reactive and used in controlled syntheses .

Thermal and Chemical Stability :

- The target compound’s imidazole rings contribute to thermal stability in MOFs (>300°C decomposition) , whereas maleimido derivatives (e.g., 4,4'-Bis(maleimido)-1,1'-biphenyl) decompose at lower temperatures (~200°C) due to labile maleimide groups .

Biological Activity: While the target compound lacks direct biological activity, derivatives like 2,2′-([1,1′-biphenyl]-4,4′-diyl)bis(3-aryl-2-azaspiro[3.5]nonan-1-ones) show antinociceptive properties due to spirocyclic moieties .

Biological Activity

4,4'-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl (BMIMB) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of BMIMB, focusing on its applications, mechanisms of action, and relevant case studies.

BMIMB is characterized by its imidazole moieties which are known for their biological relevance. The compound has a CAS number of 1283072-03-6 and is typically available in solid form as pale yellow to white crystals. Its solubility in methanol and stability under various conditions make it suitable for diverse applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole derivatives. For instance, similar imidazole-based compounds have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with structural similarities have demonstrated IC50 values ranging from 6 to 11 µM against HeLa cells, indicating potent anti-proliferative effects .

Table 1: Cytotoxicity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11 | HeLa | 6–7 |

| 12 | HCT-116 | 11 |

| 13 | MCF-7 | 49–82 |

These findings suggest that BMIMB may exhibit similar or enhanced anticancer activity due to its unique biphenyl structure combined with imidazole functionality.

The mechanism through which imidazole derivatives induce apoptosis in cancer cells often involves the activation of caspases and subsequent DNA fragmentation. For example, studies have shown that treatment with certain imidazole compounds leads to an increase in the sub-G1 phase population in cell cycle analysis, indicative of apoptosis .

Applications in Coordination Chemistry

Beyond its biological implications, BMIMB serves as an organic ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are significant in catalysis and drug delivery systems due to their tunable properties and high surface areas .

Case Studies

A notable study evaluated a series of imidazole derivatives for their anticancer properties. Among these, compounds structurally related to BMIMB were tested for cytotoxicity against multiple cancer cell lines. The results indicated selective cytotoxicity toward cancer cells while showing reduced toxicity to non-tumor cells like HaCaT . This selectivity is crucial for developing targeted cancer therapies.

Another investigation into the metabolic stability of these compounds revealed that they undergo oxidation reactions in human liver microsomes, suggesting potential pathways for biotransformation and elimination from the body .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4,4'-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl, and how can reaction efficiency be optimized?

- Methodology :

- Nucleophilic substitution : React 4,4'-bis(bromomethyl)biphenyl with 2-methylimidazole in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate the imidazole .

- Coupling reactions : Utilize click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to attach pre-functionalized imidazole moieties to the biphenyl core .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, catalyst loading (e.g., 0.1–1 mol% CuI for click chemistry), and temperature (80–120°C) to enhance yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm methylene bridge connectivity and imidazole substitution patterns .

- X-ray crystallography : Resolve spatial arrangement of the biphenyl and imidazole groups; compare with similar structures (e.g., 2-(4-fluorophenyl)-1H-imidazole derivatives) for validation .

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) .

Advanced Research Questions

Q. How does the spatial arrangement of the imidazole rings influence biological activity, and how can this be experimentally validated?

- Methodology :

- Molecular docking : Compare the compound’s crystal structure (if available) with fungal CYP51 (sterol 14α-demethylase) to predict binding affinity, referencing similar antifungal imidazole derivatives .

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) and test against Candida spp. to identify critical structural motifs .

- Crystallographic validation : Perform single-crystal X-ray analysis to correlate imidazole ring orientation with bioactivity .

Q. What strategies can resolve discrepancies between crystallographic data and computational modeling for this compound?

- Methodology :

- Refine computational models : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to optimize geometry, then compare bond lengths/angles with experimental X-ray data .

- Dynamic simulations : Conduct molecular dynamics (MD) in explicit solvent to assess flexibility of methylene bridges and imidazole rings, which static models may overlook .

Q. How can experimental design address stability concerns under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Incubate the compound at 40°C/75% RH and analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf life .

- pH-dependent stability : Test solubility and decomposition in buffers (pH 1–13) using UV-Vis spectroscopy. Identify stable formulation ranges (e.g., pH 5–7) .

Q. How to reconcile conflicting reports on the compound’s mechanism of action in biological systems?

- Methodology :

- Enzyme inhibition assays : Compare IC₅₀ values against fungal CYP51 and human homologs to assess selectivity, as seen in related imidazole antifungals .

- Gene expression profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated microbial cultures, clarifying off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.